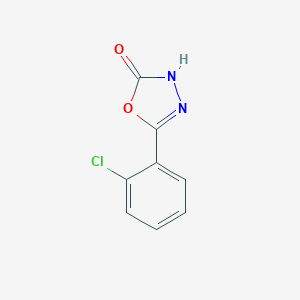

5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Description

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCRXHWRAQVFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326212 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83725-77-3 | |

| Record name | NSC525345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method includes the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Synthesis Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Chlorobenzohydrazide + Carbon Disulfide | Reflux in ethanol | Formation of hydrazide |

| 2 | Oxidizing agent (e.g., potassium permanganate) | Appropriate solvent | Formation of oxadiazole ring |

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxadiazole derivatives, including 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one. Research has shown that compounds containing the oxadiazole moiety exhibit significant activity against various bacteria and fungi. For instance, derivatives have been tested against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli, demonstrating promising results .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against a range of pathogens using the broth microdilution method. The results indicated that compounds bearing halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are also being explored. Research indicates that these compounds can inhibit specific enzymes or pathways associated with cancer cell proliferation. In particular, 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one has been identified as a potential lead compound for further development in cancer therapeutics .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that certain oxadiazole derivatives can significantly reduce the viability of cancer cell lines by inducing apoptosis. One notable compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Position and Electronic Effects

5-(4-Chlorophenyl)-3H-1,3,4-Oxadiazol-2-one

- Structural Difference : The chlorine atom is at the para position on the phenyl ring instead of ortho.

- The compound is classified as harmful (inhalation, skin contact, ingestion), with a molecular weight of 196.6 (C₈H₅ClN₂O₂) .

5-(2-Nitrophenyl)-3H-1,3,4-Oxadiazol-2-one

- Structural Difference: A nitro group (-NO₂) replaces the chlorine atom at the ortho position.

5-(Pyridin-4-yl)-3H-1,3,4-Oxadiazol-2-one Derivatives

- Structural Difference : The phenyl ring is replaced with a pyridin-4-yl group, introducing a nitrogen atom into the aromatic system.

- Impact on Activity: Mamolo et al. (2005) synthesized 3-substituted derivatives (e.g., alkyl or thione groups at position 3) and found notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Molecular modeling suggested that the pyridinyl moiety improves hydrogen bonding with bacterial enzyme targets .

Functional Group Modifications

3-Ethyl-5-(2-Chlorophenyl)-3H-1,3,4-Oxadiazol-2-one

- Structural Difference : An ethyl group is introduced at position 3.

- Impact on Activity: The ethyl substituent increases molecular weight (224.64 g/mol) and lipophilicity, which may enhance membrane permeability. No direct activity data are available, but similar alkyl substitutions in oxadiazoles are linked to improved pharmacokinetic profiles .

2-Thione Derivatives

- Structural Difference : The oxadiazol-2-one oxygen is replaced with sulfur (2-thione).

- Impact on Activity : Mamolo et al. (2005) observed that 2-thione derivatives exhibited comparable or superior antimycobacterial activity to their oxadiazol-2-one counterparts, likely due to enhanced hydrophobic interactions .

Activité Biologique

The compound 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one is part of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in drug discovery and therapeutic uses.

Overview of Oxadiazole Derivatives

Oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antioxidant properties. The unique structural features of oxadiazoles contribute to their ability to interact with various biological targets, making them valuable in the development of new therapeutic agents .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, modifications of oxadiazoles have shown promising results against various cancer cell lines. Specifically, derivatives similar to 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one have been evaluated for their cytotoxic effects:

- IC50 Values : The compound demonstrated an IC50 value in the micromolar range against several cancer cell lines, indicating moderate to high efficacy. For example, certain derivatives achieved IC50 values as low as 1.14 µM against renal cancer cells .

Antimicrobial Activity

Oxadiazole derivatives have also been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like chlorine) at specific positions enhances this activity. In laboratory studies, compounds similar to 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one showed effective inhibition against a range of microbial strains .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of oxadiazoles has been explored through their ability to inhibit key inflammatory pathways. For instance, some derivatives have been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In vitro studies indicated that certain oxadiazole derivatives could significantly reduce IL-1β release in macrophages .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:

- Substitution Patterns : The introduction of halogens (e.g., Cl) at the para position significantly enhances antimicrobial activity.

- Functional Groups : Electron-donating groups can improve anticancer efficacy while electron-withdrawing groups may enhance antimicrobial properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one and its derivatives:

Q & A

Q. What are the established synthetic routes for 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one?

The compound can be synthesized via the carbon dioxide route (CDR) , which involves cyclization of hydrazide intermediates under basic conditions. Hydrazides are first prepared by reacting acid chlorides with hydrazine monohydrate (89–97% yield), followed by CO₂ introduction in ethanol to form the oxadiazol-2-one ring. This method is scalable and avoids hazardous reagents . Alternative approaches include microwave-assisted condensation of substituted hydrazines with carbonyl precursors, though yields may vary depending on substituent reactivity .

Q. How is 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one characterized in synthetic workflows?

Characterization typically involves:

- Spectroscopy : IR (C=O stretch at ~1750 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm, oxadiazole carbons at δ 155–165 ppm).

- Chromatography : TLC for reaction monitoring (e.g., silica gel, ethyl acetate/hexane eluent) .

- Melting point analysis : Expected range 200–210°C (varies with crystallinity) .

- Elemental analysis to confirm purity (>95%) .

Q. What biological activities have been reported for this compound?

5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC values: 1.5–12.5 µg/mL). Activity is evaluated via in vitro microplate Alamar Blue assays, with molecular modeling (docking studies) suggesting inhibition of InhA (enoyl-ACP reductase) .

Advanced Research Questions

Q. How can synthetic yield be optimized for 5-substituted oxadiazol-2-one derivatives?

- Hydrazide purity : Ensure hydrazides are free from unreacted acid chlorides (purify via recrystallization).

- CO₂ pressure : Optimal cyclization occurs at 2–3 atm CO₂ in ethanol with K₂CO₃ as base (yields >90%) .

- Microwave-assisted synthesis : Reduce reaction time (5–6 min vs. 12–24 hrs conventional) by using 300 W irradiation, improving energy efficiency .

Q. What structure-activity relationships (SAR) govern antimycobacterial activity in this class?

- 3-Substituents : Bulky groups (e.g., pyridinyl) enhance binding to InhA’s hydrophobic pocket.

- Oxadiazol-2-one vs. thione : The oxadiazol-2-one core shows higher activity than thione analogs due to improved hydrogen bonding with NAD⁺ cofactor .

- Chlorophenyl position : 2-Chloro substitution (vs. 4-Cl) improves lipophilicity and membrane penetration .

Q. How can molecular modeling guide the design of analogs?

- Docking studies : Use software like AutoDock Vina to predict binding modes with InhA (PDB: 4TZK). Focus on interactions with Tyr158 and NAD⁺ .

- QSAR models : Correlate logP, polar surface area, and H-bond acceptors with MIC values to prioritize analogs .

Q. What crystallographic data are available for structural validation?

Single-crystal X-ray diffraction (100 K, R factor = 0.038) confirms the oxadiazol-2-one ring’s planarity and bond lengths (C=O: 1.21 Å, C–N: 1.33 Å). Substituents like chlorophenyl adopt a dihedral angle of ~45° relative to the heterocycle, minimizing steric strain .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Compare MIC values using the same strain (e.g., H37Rv vs. clinical isolates) and growth media .

- Solubility controls : Use DMSO concentrations ≤1% to avoid false negatives.

- Metabolic stability : Test plasma stability (e.g., murine microsomes) to rule out rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.